molecular formula C15H10F7N3O2S2 B1681486 Saviprazole CAS No. 121617-11-6

Saviprazole

Cat. No. B1681486
M. Wt: 461.4 g/mol
InChI Key: ARFGGIRJBPTBPP-UHFFFAOYSA-N
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Description

Saviprazole is a chemical compound with the technical name 2-(((4-(2,2,3,3,4,4,4-Heptafluorobutoxy)pyridin-2-yl)methyl)sulfinyl)-1H-thieno[3,4-d]imidazole . It is often used in laboratory settings .


Molecular Structure Analysis

The Saviprazole molecule contains a total of 41 bond(s). There are 31 non-H bond(s), 16 multiple bond(s), 7 rotatable bond(s), 1 double bond(s), 15 aromatic bond(s), 2 five-membered ring(s), 1 six-membered ring(s), 1 eight-membered ring(s), 1 ether(s) (aromatic), 1 sulfoxide(s), 1 Imidazole(s), 1 Thiophene(s), and 1 Pyridine(s) .

properties

IUPAC Name

2-[[4-(2,2,3,3,4,4,4-heptafluorobutoxy)pyridin-2-yl]methylsulfinyl]-1H-thieno[3,4-d]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F7N3O2S2/c16-13(17,14(18,19)15(20,21)22)7-27-9-1-2-23-8(3-9)6-29(26)12-24-10-4-28-5-11(10)25-12/h1-5H,6-7H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFGGIRJBPTBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1OCC(C(C(F)(F)F)(F)F)(F)F)CS(=O)C2=NC3=CSC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F7CH2OC5H3NCH2S(=O)C5H3N2S, C15H10F7N3O2S2
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90869668
Record name 2-{[4-(Perfluorobutoxy)pyridin-2-yl]methanesulfinyl}-1H-thieno[3,4-d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Saviprazole

CAS RN

121617-11-6
Record name Saviprazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121617116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[4-(Perfluorobutoxy)pyridin-2-yl]methanesulfinyl}-1H-thieno[3,4-d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SAVIPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NO3IX3KJ7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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